Difenacoum

Description

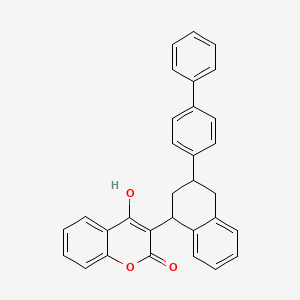

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-[3-(4-phenylphenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24O3/c32-30-26-12-6-7-13-28(26)34-31(33)29(30)27-19-24(18-23-10-4-5-11-25(23)27)22-16-14-21(15-17-22)20-8-2-1-3-9-20/h1-17,24,27,32H,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQITOLOYMWVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058128 | |

| Record name | Difenacoum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless solid; [HSDB] | |

| Record name | Difenacoum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

290 °C (decomposes before boiling) | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water at 20 °C, 84 mg/L (pH 9.3); 2.5 mg/L (pH 7.3); 0.031 mg/L (pH 5.2), In water at 20 °C, 0.0025 mg/L at pH 4.0; 0.483 mg/L at pH 6.5; 3.72 mg/L at pH 8.9, Slightly soluble in alcohols; soluble in acetone, chloroform, and other chlorinated solvents., Moderately soluble in acetone and ethanol; practically insoluble in petroleum ether, In acetone, chloroform >50; ethyl acetate 2, benzene 0.6 (all in g/L at 25 °C) | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 at 21.5 °C | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000012 [mmHg], VP: 1.2X10-6 mm Hg at 45 °C, 5.0X10-11 mm Hg at 25 °C (Estimated high-end value) | |

| Record name | Difenacoum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Off-white powder | |

CAS No. |

56073-07-5 | |

| Record name | Difenacoum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56073-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difenacoum [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056073075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difenacoum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl)-4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFENACOUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBA3K9U26B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

215-217 °C | |

| Record name | DIFENACOUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Difenacoum's Mechanism of Action as a Vitamin K Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difenacoum is a potent second-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class of vitamin K antagonists.[1] Its primary mechanism of action involves the disruption of the vitamin K cycle, a critical pathway for the synthesis of essential blood clotting factors.[2] This guide provides an in-depth technical overview of the molecular mechanisms underlying this compound's anticoagulant effect, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism: Inhibition of Vitamin K Epoxide Reductase

The anticoagulant activity of this compound stems from its potent inhibition of the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[2][3] VKORC1 is an integral membrane protein located in the endoplasmic reticulum that plays a pivotal role in the vitamin K cycle. This cycle is essential for the post-translational modification of vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X.[3][4]

The key function of VKORC1 is to catalyze the reduction of vitamin K 2,3-epoxide back to vitamin K quinone, and subsequently to the active form, vitamin K hydroquinone. Vitamin K hydroquinone serves as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which is responsible for the carboxylation of glutamate residues on the precursor forms of clotting factors. This carboxylation is a prerequisite for their biological activity, enabling them to bind calcium ions and participate in the coagulation cascade.

This compound, as a structural analog of vitamin K, acts as a competitive inhibitor of VKORC1.[4] By binding to the enzyme, it prevents the regeneration of active vitamin K, leading to a depletion of functional vitamin K-dependent clotting factors. This impairment of the coagulation cascade results in an increased tendency for bleeding, which is the ultimate cause of its rodenticidal effect.[5]

Data Presentation

Pharmacokinetic and Toxicological Data

The following tables summarize key quantitative data related to the pharmacokinetics and toxicology of this compound.

| Parameter | Species | Value | Reference |

| Oral LD50 | Rat | 1.8 mg/kg | [5] |

| Rabbit | 2.0 mg/kg | [5] | |

| Dermal LD50 | Rat | >50 mg/kg | [5] |

| Rabbit | >50 mg/kg | [5] | |

| Peak Blood Level (single oral dose) | Rat | 4 hours | [2] |

| Tissue Distribution (highest concentration) | Rat | Liver | [6] |

| Elimination Half-life (Liver - rapid phase) | Rat | 3 days | [5][6] |

| Elimination Half-life (Liver - slow phase) | Rat | 118-120 days | [5][6] |

| Elimination Half-life (Pancreas) | Rat | 182 days | [5] |

Table 1: Pharmacokinetic and Toxicological Parameters of this compound.

Pharmacodynamic Data

| Parameter | Species | Dose | Effect | Time Point | Reference |

| Prothrombin Complex Activity (PCA) | Male Rat | 0.4 mg/kg (i.p.) | Significant decrease | 6, 12, and 24 hours | [6] |

| Prothrombin Time | Warfarin-resistant Rat | - | Marked activity comparable to coumatetralyl in non-resistant rats | - | [1][7] |

Table 2: Pharmacodynamic Effects of this compound.

Experimental Protocols

Protocol 1: In Vitro Vitamin K Epoxide Reductase (VKORC1) Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on VKORC1 using liver microsomes.

1. Materials:

-

Rat liver microsomes (prepared from untreated animals)

-

This compound stock solution (in DMSO)

-

Vitamin K1 2,3-epoxide (substrate)

-

Dithiothreitol (DTT) as a reducing agent

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Quenching solution (e.g., 2:1 isopropanol:hexane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

2. Procedure:

-

Microsome Preparation: Prepare liver microsomes from rats according to standard laboratory procedures. Determine the protein concentration of the microsomal suspension.

-

Reaction Setup: In a microcentrifuge tube, pre-incubate a defined amount of liver microsomes with varying concentrations of this compound (or vehicle control) in the reaction buffer for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding a fixed concentration of vitamin K1 2,3-epoxide and DTT to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction proceeds within the linear range.

-

Reaction Termination: Stop the reaction by adding the quenching solution.

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. Collect the upper organic phase containing the vitamin K metabolites.

-

Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable mobile phase for HPLC analysis. Inject the sample into the HPLC system to separate and quantify the amount of vitamin K1 quinone produced.

-

Data Analysis: Calculate the percentage of VKORC1 inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Prothrombin Time (PT) Assay in Rats

This protocol describes the measurement of prothrombin time in rats treated with this compound to assess its in vivo anticoagulant effect.

1. Materials:

-

Male Wistar rats

-

This compound solution for oral gavage

-

Sodium citrate solution (3.2%)

-

Commercial prothrombin time assay kit (containing thromboplastin reagent)

-

Coagulometer

2. Procedure:

-

Animal Dosing: Administer a single oral dose of this compound to the rats. A control group should receive the vehicle only.

-

Blood Collection: At specified time points after dosing (e.g., 24, 48, and 72 hours), collect blood samples from the rats via a suitable method (e.g., cardiac puncture or tail vein) into tubes containing sodium citrate solution to prevent coagulation.

-

Plasma Preparation: Centrifuge the blood samples to obtain platelet-poor plasma.

-

PT Measurement:

-

Pre-warm the thromboplastin reagent and the plasma samples to 37°C.

-

Add a defined volume of the thromboplastin reagent to a cuvette in the coagulometer.

-

Add a specified volume of the plasma sample to the cuvette to initiate the clotting process.

-

The coagulometer will automatically measure the time taken for a clot to form, which is the prothrombin time.

-

-

Data Analysis: Compare the prothrombin times of the this compound-treated rats with those of the control group. A significant prolongation of the PT indicates an anticoagulant effect.

Protocol 3: HPLC Analysis of this compound in Plasma

This protocol provides a method for the quantification of this compound in rat plasma using HPLC.

1. Materials:

-

Rat plasma samples

-

This compound standard solutions

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Acetonitrile

-

Solid-phase extraction (SPE) cartridges

-

HPLC system with a UV or fluorescence detector and a suitable C18 column

2. Procedure:

-

Sample Preparation:

-

Spike the plasma samples and calibration standards with the internal standard.

-

Perform protein precipitation by adding acetonitrile to the plasma.

-

Centrifuge to pellet the precipitated proteins.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges with an appropriate solvent.

-

Load the supernatant from the protein precipitation step onto the cartridges.

-

Wash the cartridges to remove interfering substances.

-

Elute the this compound and internal standard with a suitable elution solvent.

-

-

Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

-

Data Analysis:

-

Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations

Caption: this compound inhibits VKORC1, disrupting the Vitamin K cycle.

Caption: Workflow for in vitro VKORC1 inhibition assay.

Caption: this compound's cascade to anticoagulation.

References

- 1. Laboratory evaluation of this compound as a rodenticide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Vkorc1 gene polymorphisms confer resistance to anticoagulant rodenticide in Turkish rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adaptative evolution of the Vkorc1 gene in Mus musculus domesticus is influenced by the selective pressure of anticoagulant rodenticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [the-piedpiper.co.uk]

- 6. This compound | C31H24O3 | CID 54676884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cambridge.org [cambridge.org]

Chemical and physical properties of Difenacoum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difenacoum is a potent second-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class of vitamin K antagonists.[1][2] First introduced in the 1970s, it is effective against rodents, including strains resistant to first-generation anticoagulants like warfarin.[2][3] Its mechanism of action involves the inhibition of the vitamin K epoxide reductase (VKOR) enzyme, a critical component in the vitamin K cycle.[2][4] This inhibition disrupts the synthesis of vitamin K-dependent clotting factors, leading to internal hemorrhaging and eventual death in target organisms.[2][4] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₃₁H₂₄O₃.[4][5] It exists as an off-white, odorless powder.[3][5] Due to a chiral center in its structure, this compound exhibits optical isomerism, existing as two enantiomers.[6] The technical-grade product is often a mixture of cis and trans isomers.[7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₂₄O₃ | [4][5] |

| Molecular Weight | 444.52 g/mol | [4][5] |

| CAS Number | 56073-07-5 | [4][5] |

| IUPAC Name | 4-hydroxy-3-[3-(4-phenylphenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]chromen-2-one | [4][5] |

| Melting Point | 215-217 °C | [5] |

| Boiling Point | Decomposes before boiling | [5] |

| Water Solubility | pH-dependent: <0.05 mg/L at pH 4, 1.7 mg/L at pH 7, 61 mg/L at pH 9 (at 20°C) | [8] |

| Solubility in Organic Solvents (g/L at 20°C) | Acetone: 7.6, Dichloromethane: 19.6, Ethyl acetate: 3.7, Toluene: 1.2, Methanol: 1.2, Hexane: 0.01 | [8] |

| pKa | 4.84 | [5] |

| LogP (Octanol/Water Partition Coefficient) | 7.6 | [8] |

Mechanism of Action: Vitamin K Antagonism

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[2][4] VKOR is a crucial enzyme in the vitamin K cycle, responsible for the reduction of vitamin K 2,3-epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone.[9] Vitamin K hydroquinone is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) residues on several clotting factor precursors.[4] These Gla residues are necessary for the calcium-dependent binding of clotting factors to phospholipid membranes, a critical step in the coagulation cascade.

By inhibiting VKOR, this compound depletes the pool of reduced vitamin K, thereby preventing the proper carboxylation and activation of vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X.[4][9] This leads to the circulation of inactive or partially active clotting factors, impairing the blood coagulation process and resulting in uncontrolled bleeding.[2]

Caption: this compound inhibits Vitamin K Epoxide Reductase (VKOR), disrupting the Vitamin K cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and evaluation of this compound.

Determination of Melting Point (Capillary Method)

This protocol is based on the OECD Guideline 102 for the determination of melting point.[3][10]

Objective: To determine the melting point range of this compound.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus with a calibrated thermometer or temperature sensor

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is thoroughly dry.[11] If necessary, pulverize a small amount of the sample into a fine powder using a mortar and pestle.[11]

-

Capillary Tube Packing: Introduce the powdered this compound into the open end of a capillary tube to a height of 2-3 mm.[8][11] Pack the sample tightly by tapping the sealed end of the tube on a hard surface.[11]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the sample at a rapid rate to a temperature approximately 10-15°C below the expected melting point.[8][12]

-

Melting Point Determination: Decrease the heating rate to 1-2°C per minute.[8]

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting).[8] The melting point is reported as this range.

-

Replicates: Perform the determination in triplicate to ensure accuracy.[5]

Determination of Water Solubility (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 for water solubility.[2][4]

Objective: To determine the water solubility of this compound at a specific temperature and pH.

Materials:

-

This compound

-

Distilled or deionized water of known pH

-

Glass flasks with stoppers

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical method for quantification of this compound (e.g., HPLC-UV)[13]

Procedure:

-

Preliminary Test: Estimate the approximate solubility to determine the appropriate amount of substance to use.

-

Sample Preparation: Add an excess amount of this compound to several flasks containing a known volume of water at the desired pH.

-

Equilibration: Tightly stopper the flasks and place them in a constant temperature shaker bath set at 20 ± 0.5°C.[14] Agitate the flasks for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: After equilibration, allow the flasks to stand in the temperature bath to let the undissolved material settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear aqueous supernatant.

-

Quantification: Determine the concentration of this compound in the aliquot using a validated analytical method, such as HPLC-UV.[13]

-

Data Reporting: The water solubility is reported as the average concentration from at least three replicate flasks.

Determination of pKa (Potentiometric Titration)

This protocol is based on the OECD Guideline 112 for determining dissociation constants in water.[15]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound

-

Water (carbon dioxide-free)

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Temperature-controlled titration vessel

Procedure:

-

Solution Preparation: Prepare a solution of this compound of known concentration in water. A co-solvent such as methanol may be necessary for sparingly soluble compounds, with subsequent extrapolation to aqueous pKa.[16][17]

-

Titration Setup: Place the this compound solution in the temperature-controlled vessel and immerse the calibrated pH electrode and the tip of the burette containing the titrant (strong base for an acidic compound).

-

Titration: While stirring, add small increments of the titrant to the Difenacou solution.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Replicates: Perform at least three titrations to ensure the reliability of the pKa value.[5]

In Vitro Anticoagulant Activity Assays

Objective: To assess the effect of this compound on the extrinsic and common pathways of coagulation.

Materials:

-

Citrated platelet-poor plasma (from control and this compound-treated subjects)

-

PT reagent (containing tissue thromboplastin and calcium)

-

Coagulometer or water bath at 37°C

-

Stopwatch

Procedure:

-

Plasma Preparation: Collect blood in tubes containing 3.2% sodium citrate.[3] Centrifuge to obtain platelet-poor plasma.[3]

-

Assay Performance:

-

Data Analysis: Compare the PT of plasma from this compound-treated subjects to that of control subjects. A prolonged PT indicates inhibition of the extrinsic and/or common coagulation pathways.

Objective: To evaluate the effect of this compound on the intrinsic and common pathways of coagulation.

Materials:

-

Citrated platelet-poor plasma

-

aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)

-

Calcium chloride (CaCl₂) solution (e.g., 0.025 M)

-

Coagulometer or water bath at 37°C

-

Stopwatch

Procedure:

-

Plasma Preparation: Prepare platelet-poor plasma as described for the PT assay.

-

Assay Performance:

-

Pipette 100 µL of plasma and 100 µL of the aPTT reagent into a cuvette.[5]

-

Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes) to allow for the activation of contact factors.[5][6]

-

Add 100 µL of pre-warmed CaCl₂ solution to the mixture and simultaneously start the timer.[5]

-

Record the time taken for clot formation.

-

-

Data Analysis: A prolonged aPTT in this compound-treated samples compared to controls indicates inhibition of the intrinsic and/or common pathways.

Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

Objective: To directly measure the inhibitory effect of this compound on VKOR activity.

Materials:

-

Source of VKOR enzyme (e.g., liver microsomes from a suitable animal model or recombinant human VKORC1)

-

Vitamin K₁ epoxide substrate

-

Dithiothreitol (DTT) as a reducing agent

-

Buffer solution (e.g., Tris-HCl)

-

This compound solutions at various concentrations

-

Method for quantifying the product (Vitamin K₁ quinone), such as HPLC

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the buffer, VKOR enzyme source, and varying concentrations of this compound (or vehicle control).

-

Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the vitamin K₁ epoxide substrate and DTT.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Reaction Termination: Stop the reaction (e.g., by adding a strong acid or organic solvent).

-

Product Quantification: Extract the vitamin K metabolites and quantify the amount of vitamin K₁ quinone produced using HPLC.

-

Data Analysis: Determine the rate of reaction at each this compound concentration. Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the VKOR activity.

Caption: A general experimental workflow for assessing the anticoagulant effects of this compound.

Conclusion

This compound remains a significant compound in the field of rodent control due to its high potency and efficacy against resistant strains. A thorough understanding of its chemical and physical properties, coupled with its well-defined mechanism of action as a VKOR inhibitor, is crucial for its safe and effective use, as well as for the development of novel anticoagulants. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted nature of this compound and its interactions with biological systems. Further research into the stereospecific properties of its isomers may lead to the development of more environmentally friendly and target-specific rodenticides.[7]

References

- 1. oecd.org [oecd.org]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. jk-sci.com [jk-sci.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. oecd.org [oecd.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. thinksrs.com [thinksrs.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 15. oecd.org [oecd.org]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

Synthetic Pathway for 3-(3-Biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl)-4-hydroxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a viable synthetic pathway for the preparation of 3-(3-biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl)-4-hydroxycoumarin, a complex molecule with potential applications in medicinal chemistry, particularly as an analogue of anticoagulant compounds. The proposed synthesis is a multi-step process involving the formation of a key tetralone intermediate, followed by reduction and subsequent condensation with 4-hydroxycoumarin. The methodologies presented are based on established chemical transformations and analogous syntheses of structurally related compounds.

I. Overall Synthetic Strategy

The synthesis of the target molecule is envisioned in three main stages, starting from commercially available starting materials. The core of the strategy is the construction of the 3-aryl-tetralone scaffold, which is then coupled with the 4-hydroxycoumarin moiety.

II. Experimental Protocols

Step 1: Synthesis of 3-(Biphenyl-4-yl)-3,4-dihydronaphthalen-1(2H)-one (Intermediate I)

This key intermediate can be synthesized via a palladium-catalyzed 1,4-conjugate addition of a biphenylboronic acid to α-tetralone.

Protocol:

-

To a solution of α-tetralone (1.0 eq) and 4-biphenylboronic acid (1.5 eq) in a mixture of toluene and water (10:1 v/v), add palladium(II) acetate (0.05 eq) and a suitable phosphine ligand, such as SPhos (0.1 eq).

-

Add potassium carbonate (2.0 eq) to the mixture.

-

Degas the reaction mixture by bubbling argon through it for 15 minutes.

-

Heat the mixture to 100°C and stir vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(biphenyl-4-yl)-3,4-dihydronaphthalen-1(2H)-one.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| 3-(Biphenyl-4-yl)-3,4-dihydronaphthalen-1(2H)-one | C₂₂H₁₈O | 298.38 | White to off-white solid | 75-85 | 135-138 |

Step 2: Reduction of 3-(Biphenyl-4-yl)-3,4-dihydronaphthalen-1(2H)-one to 3-(Biphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (Intermediate II)

The tetralone is reduced to the corresponding alcohol using a standard reducing agent.

Protocol:

-

Dissolve 3-(biphenyl-4-yl)-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water, followed by 1 M hydrochloric acid until the solution is neutral to slightly acidic.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product, 3-(biphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol, is often used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| 3-(Biphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol | C₂₂H₂₀O | 300.40 | White solid | 90-98 | 152-155 |

Step 3: Condensation of 3-(Biphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol with 4-Hydroxycoumarin

The final step involves an acid-catalyzed condensation to form the target molecule.

Protocol:

-

To a solution of 3-(biphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-ol (1.0 eq) and 4-hydroxycoumarin (1.1 eq) in glacial acetic acid, add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux (approximately 120°C) for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into ice-water with stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid.

-

Dry the crude product under vacuum.

-

Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 3-(3-biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl)-4-hydroxycoumarin.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| 3-(3-Biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl)-4-hydroxycoumarin | C₃₁H₂₄O₃ | 444.53 | White crystalline solid | 65-75 | 210-215 |

III. Visualization of Key Processes

Experimental Workflow for Step 1: Tetralone Synthesis

Logical Relationship in the Final Condensation Step

IV. Conclusion

The described synthetic pathway provides a robust and logical approach for the preparation of 3-(3-biphenyl-4-yl-1,2,3,4-tetrahydro-1-naphthyl)-4-hydroxycoumarin. The synthesis relies on well-established reactions, and the protocols are adapted from similar successful syntheses of related compounds. This guide should serve as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry. Further optimization of reaction conditions may be necessary to maximize yields and purity for specific applications.

Discovery and development of Difenacoum as a second-generation anticoagulant

Technical Whitepaper: The Discovery and Development of Difenacoum

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the discovery, development, and mechanism of action of this compound, a potent second-generation anticoagulant rodenticide. It covers the imperative for its development due to warfarin resistance, its chemical synthesis, and its specific interaction with the vitamin K cycle. Quantitative toxicological data are presented for comparative analysis, and standardized experimental protocols for efficacy testing are detailed. This guide serves as a comprehensive resource for professionals in toxicology, pest management, and drug development.

Introduction: The Emergence of Second-Generation Anticoagulants

The mid-20th century saw the revolutionary introduction of first-generation anticoagulant rodenticides (FGARs), such as warfarin and dicoumarin, which offered a highly effective method for controlling rodent populations.[1] These compounds function as vitamin K antagonists, disrupting the synthesis of essential blood clotting factors.[2][3] However, by the 1970s, widespread resistance to warfarin and other FGARs was observed in rodent populations across Europe and North America.[1] This growing resistance necessitated the development of a new class of more potent anticoagulants.

This compound was one of the earliest and most significant second-generation anticoagulant rodenticides (SGARs) to be developed, first introduced in 1976.[4][5] SGARs were specifically designed to be effective against warfarin-resistant rodents.[6] They exhibit a higher affinity for the target enzyme and have significantly longer half-lives in the body, meaning a lethal dose can often be ingested in a single feeding.[7] this compound, while being the least potent of the SGARs, is still significantly more powerful than first-generation compounds.[4]

Synthesis and Chemical Properties

This compound (IUPAC name: 3-[3-([1,1′-Biphenyl]-4-yl)-1,2,3,4-tetrahydronapthalen-1-yl]-4-hydroxy-2H-1-benzopyran-2-one) is a complex 4-hydroxycoumarin derivative.[5] Its commercial production involves a multi-step organic synthesis. The process generally starts with the creation of a 4-hydroxycoumarin core.[8] This core is then alkylated with a specific tetrahydronaphthalene derivative that carries a biphenyl group.[8] This key step forms the characteristic 3-substituted structure of this compound.[8] The synthesis requires careful control of reaction conditions to ensure the correct stereochemistry, as the molecule possesses a chiral center and exists as two enantiomers.[8] Commercially available this compound is typically a mixture of cis- and trans-isomers.[9][10]

Mechanism of Action: Inhibition of the Vitamin K Cycle

All anticoagulant rodenticides, including this compound, share a common mechanism of action: the disruption of the vitamin K cycle.[2] This biochemical pathway is crucial for the post-translational modification of several blood clotting factors (Factors II, VII, IX, and X).

The key enzyme in this cycle is Vitamin K epoxide reductase (VKOR), encoded by the VKORC1 gene.[11][12] VKOR is responsible for recycling oxidized vitamin K epoxide back into its active, reduced hydroquinone form.[2][11][13] This reduced vitamin K is an essential cofactor for the enzyme gamma-glutamyl carboxylase, which adds carboxyl groups to precursor clotting factors, thereby activating them.

This compound acts as a potent inhibitor of VKOR.[4][11] By binding with high affinity to the enzyme, it blocks the regeneration of active vitamin K.[2] This leads to an accumulation of inactive vitamin K epoxide and a gradual depletion of active clotting factors.[2][11] As the existing clotting factors are naturally cleared from the bloodstream, the coagulation cascade fails, resulting in internal hemorrhaging and, ultimately, death.[4] The onset of symptoms is delayed, typically occurring 4 to 14 days after ingestion.[7]

Figure 1: Mechanism of this compound action on the Vitamin K cycle.

Quantitative Toxicological Data

The potency of a rodenticide is typically expressed by its median lethal dose (LD50), the dose required to kill 50% of a test population. This compound is highly toxic to target rodent species but also poses a risk to non-target animals through primary or secondary poisoning.[5][14]

| Species | LD50 (mg/kg body weight) | Notes |

| Target Species | ||

| Norway Rat (Rattus norvegicus) | 1.8 - 3.5[15] | Highly susceptible. |

| House Mouse (Mus musculus) | 0.86 - 1.75[15] | More susceptible than rats. |

| Non-Target Species | ||

| Dog (Canis lupus familiaris) | >50[15] | Relatively high tolerance. |

| Cat (Felis catus) | >100[15] | High tolerance. |

| Pig (Sus scrofa domesticus) | 80 - 100[15] | High tolerance. |

| Rabbit (Oryctolagus cuniculus) | 2.0[15] | High susceptibility. |

| Chicken (Gallus gallus domesticus) | >50[15] | Relatively high tolerance. |

Table 1: Acute Oral LD50 Values for this compound in various species. Data compiled from multiple sources.[15][16]

Standardized Experimental Protocols

Evaluating the efficacy of anticoagulant rodenticides like this compound requires standardized laboratory and field protocols. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) provide detailed test methods.[17] The primary goals are to determine bait palatability and mortality under controlled conditions.

Laboratory Efficacy Testing (No-Choice Protocol)

This protocol assesses the intrinsic toxicity and acceptance of a bait when no alternative food is available.

-

Animal Selection: Use naive, healthy, adult laboratory-reared rodents of the target species (e.g., Rattus norvegicus, Mus musculus).[18] Animals are individually caged.

-

Acclimatization: Allow a minimum of 7 days for animals to acclimate to the laboratory environment and caging. Provide a standard laboratory diet and water ad libitum.

-

Pre-Test Feeding: For 3 days, provide the standard laboratory diet and measure daily consumption to establish a baseline.

-

Test Period: Replace the standard diet with the this compound-containing bait (e.g., 0.005% active ingredient).[19] The test period typically lasts for 4 days for multiple-dose anticoagulants.[18] Measure bait consumption daily.

-

Observation Period: After the test period, replace the bait with the standard laboratory diet. Observe the animals for at least 14 days, recording signs of toxicity (e.g., lethargy, hemorrhage) and mortality daily.[18][19]

-

Endpoint: The primary endpoint is mortality. A successful test typically requires a high mortality rate (e.g., >90%). Necropsies are performed to confirm death by hemorrhage.[19]

References

- 1. rodentgreen.com [rodentgreen.com]

- 2. 2nd generation anticoagulants - RRAC Resistance guide [guide.rrac.info]

- 3. about.rrac.info [about.rrac.info]

- 4. This compound | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. A review: poisoning by anticoagulant rodenticides in non-target animals globally - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. This compound [sitem.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Development of an Ecofriendly Anticoagulant Rodenticide Based on the Stereochemistry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vkorc1 gene polymorphisms confer resistance to anticoagulant rodenticide in Turkish rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. This compound - Vebi Tech [vebitech.it]

- 17. epa.gov [epa.gov]

- 18. sanidad.gob.es [sanidad.gob.es]

- 19. digitalcommons.unl.edu [digitalcommons.unl.edu]

Pharmacokinetics: absorption, distribution, and excretion of Difenacoum

An In-depth Technical Guide on the Pharmacokinetics of Difenacoum: Absorption, Distribution, and Excretion

Introduction

This compound is a second-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class.[1][2] First introduced in 1976, it was developed to be effective against rodent populations that had developed resistance to first-generation anticoagulants like warfarin.[1][2] Its mechanism of action involves the inhibition of the vitamin K epoxide reductase enzyme, which is essential for the synthesis of various blood clotting factors.[3][4] This disruption leads to internal hemorrhaging and eventual death in the target species.[3] A comprehensive understanding of the pharmacokinetics of this compound—its absorption, distribution, metabolism, and excretion (ADME)—is critical for assessing its efficacy, understanding its toxicity profile, and evaluating the risks of primary and secondary poisoning in non-target species.[2][5]

This technical guide provides a detailed overview of the absorption, distribution, and excretion of this compound, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data, outlines experimental methodologies, and visualizes key processes to facilitate a deeper understanding of the compound's behavior in biological systems.

Absorption

This compound can enter the body through multiple routes, with the gastrointestinal tract being the most significant following the ingestion of bait.[6]

-

Routes of Absorption : Absorption occurs primarily via the gastrointestinal tract after oral ingestion.[6][7] Dermal and respiratory routes are also potential pathways for absorption.[6] Studies indicate that this compound appears to be well-absorbed following oral administration.[8]

-

Rate of Absorption : Following a single oral dose of radiolabeled this compound (¹⁴C-Difenacoum) to rats, the highest concentration of radioactivity was observed in the liver within 24 hours, indicating relatively rapid absorption from the gut into the systemic circulation.[9][10]

Distribution

Once absorbed, this compound is widely distributed throughout the body. However, it shows a marked affinity for specific tissues, particularly the liver, which is both the primary site of action and the main storage organ.[6][7]

-

Tissue Accumulation : The highest concentrations of this compound and its metabolites are consistently found in the liver.[6][7][9] In a study involving rats given a single oral dose of 1.2 mg/kg of ¹⁴C-Difenacoum, 41.5% of the administered radioactivity was recovered in the liver after 24 hours.[9] Even six months after dosing, 3% of the dose remained in the liver, highlighting its significant persistence.[9] The pancreas also serves as a notable site of accumulation.[1][9]

-

Lipophilicity and Protein Binding : this compound is a highly lipophilic compound.[9] However, its tissue distribution is not solely governed by its fat solubility; it exhibits a high affinity for specific binding sites within tissues, which plays a crucial role in its retention.[8][9] The concentration in fat tissue is relatively low.[9] Like other coumarin anticoagulants, it is expected to be extensively bound to plasma proteins, which would limit its initial volume of distribution but contribute to its long half-life.[11]

-

Isomer-Specific Distribution : Commercial this compound is a mixture of cis- and trans-isomers.[12] Studies have shown that the trans-isomer is eliminated more rapidly, suggesting that the cis-isomer has a greater persistence in tissues like the liver.[6][12][13]

Quantitative Data on this compound Distribution

| Parameter | Species | Dose | Value | Time Point | Reference |

| Radioactivity in Liver | Rat | 1.2 mg/kg (oral, ¹⁴C-Difenacoum) | 41.5% of dose | 24 hours | [9] |

| Radioactivity in Liver | Rat | 1.2 mg/kg (oral, ¹⁴C-Difenacoum) | 3% of dose | 6 months | [9] |

| Parent Compound in Liver | Rat | 1.2 mg/kg (oral, ¹⁴C-Difenacoum) | 42% of total radioactivity | 24 hours | [9] |

Metabolism

Absorbed this compound undergoes extensive metabolism, primarily in the liver. The metabolic process contributes to its detoxification and elimination, although some metabolites may also be retained.

-

Metabolic Profile : In the liver, both the parent compound and its metabolites are present.[6][7] In rats, up to four different metabolites have been identified in the liver.[8] The parent compound remains a major component, accounting for 42% of the radioactivity in the liver 24 hours after dosing.[9]

-

Isomer-Specific Metabolism : A key aspect of this compound metabolism is the differential handling of its stereoisomers. The metabolism and subsequent elimination of the trans-isomer are significantly more rapid than those of the cis-isomer.[6][9][12] This leads to a longer persistence of the cis-isomer in the body.

Excretion

The elimination of this compound from the body is a slow, multiphasic process, primarily occurring via the feces. This slow clearance is a hallmark of second-generation anticoagulants and is central to their potency and the risk of secondary poisoning.

-

Primary Route of Excretion : The major route of elimination for this compound and its metabolites across various species is through the feces.[6][7] Biliary excretion is a key contributor to this pathway.[10] Urinary excretion represents a less significant, but still relevant, route of elimination.[3][8]

-

Biphasic Elimination : The elimination of this compound from key tissues like the liver and kidney is biphasic.[7][9][10] It begins with a relatively rapid initial phase, followed by a much slower terminal elimination phase. This biphasic pattern is characteristic of compounds that are strongly retained in certain tissues.[5][14]

-

Elimination Half-Life : The terminal half-life of this compound is exceptionally long, contributing to its prolonged biological effect and potential for accumulation. The half-life varies by species, tissue, and the specific isomer. The trans-isomer has been shown to have a half-life fivefold shorter than the cis-isomer.[12]

Quantitative Data on this compound Excretion and Half-Life

| Parameter | Species | Tissue/Matrix | Dose | Value | Reference |

| Fecal Excretion (7 days) | Rat (female) | Feces | 0.05 mg/kg | 57% of dose | [8] |

| Urinary Excretion (7 days) | Rat (female) | Urine | 0.05 mg/kg | 39% of dose (Incorrect value in source, likely should be lower) | [8] |

| Terminal Half-Life | Rat | Liver & Kidney | 1.2 mg/kg | 118-120 days | [6][7][9] |

| Initial Half-Life | Rat | Liver & Kidney | 1.2 mg/kg | 3 days | [6][9] |

| Terminal Half-Life | Rat | Pancreas | 1.2 mg/kg | 182 days | [6][9] |

| Terminal Half-Life | Mouse | Liver | - | 62 days | [3] |

| Terminal Half-Life | Dog | Feces | - | 190 days | [15] |

| Plasma Half-Life | Rabbit | Plasma | 20 µmol/kg (IV) | 83.1 hours | [9] |

| Plasma Half-Life | Mouse | Plasma | 0.8 mg/kg | ~6 days (estimated from graph) | [16] |

Experimental Protocols & Methodologies

The pharmacokinetic data presented in this guide are derived from various experimental studies, primarily in laboratory animals. Understanding these methodologies is crucial for interpreting the data and designing future research.

In-Vivo Pharmacokinetic Studies

A common experimental design to study the ADME of this compound involves the following steps:

-

Test Substance : Radiolabeled ¹⁴C-Difenacoum is often used to allow for sensitive tracking and quantification of the compound and its metabolites in all biological matrices.[9]

-

Animal Models : Studies have been conducted in various species, most notably rats, mice, and rabbits.[9][16]

-

Dosing : A single oral dose is administered via gavage to mimic the natural route of exposure.[9][16] Intravenous administration has also been used to study plasma clearance without the variable of absorption.[9]

-

Sample Collection : At predetermined time points (e.g., 24 hours, 7 days, up to 6 months), animals are euthanized. Blood, key tissues (liver, kidney, pancreas, fat), and excreta (urine and feces) are collected for analysis.[9][16]

-

Quantification :

-

Radiolabeled Studies : Total radioactivity in samples is measured using liquid scintillation counting (LSC).[9]

-

Non-labeled Studies : Concentrations of the parent drug are quantified using highly sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS).[16][17]

-

-

Data Analysis : The concentration-time data are used to calculate key pharmacokinetic parameters, including absorption rate, volume of distribution, clearance, and elimination half-life, using specialized software.

Analytical Methods for Biological Samples

Accurate determination of this compound in complex biological matrices requires robust analytical methods.

-

Sample Preparation : Extraction of this compound from tissues, plasma, or feces is a critical first step. This is typically achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[18]

-

Detection and Quantification : Reversed-phase HPLC is the standard separation technique. Detection is commonly performed using:

-

UV Detection : Suitable for higher concentrations.[19]

-

Fluorescence Detection : Offers higher sensitivity than UV.[20]

-

Tandem Mass Spectrometry (LC-MS/MS) : Provides the highest sensitivity and specificity, making it the gold standard for quantifying low concentrations of rodenticides in biological samples.[17][21][22]

-

Visualizations

Pharmacokinetic Pathway of this compound

Caption: Pharmacokinetic pathway of this compound from administration to excretion.

Experimental Workflow for a this compound PK Study

Caption: Typical experimental workflow for a pharmacokinetic study of this compound.

Conclusion

The pharmacokinetics of this compound are characterized by efficient absorption, extensive distribution with a strong affinity for the liver, and a notably slow, biphasic elimination primarily through the feces. The long terminal half-life, particularly of the cis-isomer, is a defining feature that underpins both its efficacy as a single-feed rodenticide and the associated risks of bioaccumulation and secondary toxicity in non-target wildlife. The detailed quantitative data and methodologies presented provide a crucial framework for professionals engaged in toxicology, environmental risk assessment, and the development of safer, more effective rodent control strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A review: poisoning by anticoagulant rodenticides in non-target animals globally - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]

- 4. Anticoagulant Rodenticide Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 5. Biomarkers Potency to Monitor Non-target Fauna Poisoning by Anticoagulant Rodenticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [the-piedpiper.co.uk]

- 7. This compound (HSG 95, 1995) [inchem.org]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. This compound | C31H24O3 | CID 54676884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Distribution and plasma protein binding | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. Development of an Ecofriendly Anticoagulant Rodenticide Based on the Stereochemistry of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Determination of anticoagulant rodenticides in faeces of exposed dogs and in a healthy dog population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Pharmacokinetics of eight anticoagulant rodenticides in mice after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ojp.gov [ojp.gov]

- 19. bcc.bas.bg [bcc.bas.bg]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. tvmdl.tamu.edu [tvmdl.tamu.edu]

Inhibition of Vitamin K Epoxide Reductase by Difenacoum Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenacoum, a potent second-generation anticoagulant rodenticide, functions by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This inhibition disrupts the vitamin K cycle, leading to a deficiency in active vitamin K-dependent clotting factors and ultimately causing fatal hemorrhaging in rodents. Commercial this compound is a mixture of cis- and trans- stereoisomers. This technical guide provides an in-depth analysis of the inhibitory effects of these isomers on VKOR, including available data on their comparative efficacy, detailed experimental protocols for assessing VKOR inhibition, and a visualization of the underlying biochemical pathways. While the inhibitory efficiencies of the cis- and trans-isomers are reported to be similar, this guide highlights the current gap in publicly available, specific quantitative data such as IC50 or Ki values for the individual isomers.

Introduction

Vitamin K epoxide reductase (VKOR) is a critical enzyme in the vitamin K cycle, responsible for the reduction of vitamin K 2,3-epoxide to vitamin K quinone, and subsequently to vitamin K hydroquinone. This hydroquinone is an essential cofactor for the gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate residues to gamma-carboxyglutamate (Gla) on vitamin K-dependent proteins. These proteins include several crucial blood coagulation factors (II, VII, IX, and X).

This compound, a 4-hydroxycoumarin derivative, is a powerful inhibitor of VKOR. By blocking this enzyme, this compound prevents the regeneration of vitamin K hydroquinone, thereby inhibiting the synthesis of functional clotting factors. This compound exists as a racemic mixture of two diastereomeric pairs of enantiomers, commonly referred to as the cis- and trans-isomers. The commercially available formulation of this compound typically contains a mixture of 57% cis-isomers and 43% trans-isomers[1]. Understanding the differential effects of these isomers on VKOR is crucial for the development of more effective and potentially safer rodenticides.

Quantitative Data on VKOR Inhibition

| Isomer | IC50 (µM) | Ki (µM) | Source |

| cis-Difenacoum | Data not reported | Data not reported | Damin-Pernik et al. (2016) reported "similar" efficiency to the trans-isomer[2] |

| trans-Difenacoum | Data not reported | Data not reported | Damin-Pernik et al. (2016) reported "similar" efficiency to the cis-isomer[2] |

Table 1: Inhibitory Activity of this compound Isomers against Vitamin K Epoxide Reductase. The table summarizes the currently available public information on the quantitative inhibition of VKOR by cis- and trans-Difenacoum.

Experimental Protocols

The following is a detailed, representative protocol for an in vitro Vitamin K Epoxide Reductase (VKOR) inhibition assay using rodent liver microsomes. This method is based on established protocols for evaluating coumarin-based anticoagulants like warfarin and can be adapted for studying this compound isomers.

Preparation of Rodent Liver Microsomes

-

Tissue Homogenization: Euthanize rodents (typically rats) and perfuse the liver with ice-cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 0.25 M sucrose) to remove blood. Mince the liver and homogenize in 3-4 volumes of the same buffer using a Potter-Elvehjem homogenizer.

-

Differential Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Microsome Pelleting: Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.

-

Washing and Storage: Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4). Determine the protein concentration using a standard method such as the Bradford or BCA assay. Aliquot the microsomal suspension and store at -80°C until use.

In Vitro VKOR Inhibition Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Microsomal protein (e.g., 0.5-1.0 mg/mL)

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

A reducing agent, such as dithiothreitol (DTT) (e.g., 1-5 mM).

-

Varying concentrations of the this compound isomer (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not exceed 1% in the assay). A vehicle control (DMSO only) should be included.

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for a specified time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, vitamin K1 2,3-epoxide (KO), to a final concentration of, for example, 10-50 µM.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as a mixture of isopropanol and hexane (e.g., 3:2 v/v).

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the phases. The product of the reaction, vitamin K1 quinone (K), will be in the upper hexane layer.

-

Analysis: Transfer the hexane layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase) for analysis.

-

Quantification by HPLC: Analyze the amount of vitamin K1 quinone formed using a reverse-phase high-performance liquid chromatography (HPLC) system equipped with a C18 column and a UV detector (e.g., at 254 nm).

-

Data Analysis: Calculate the percentage of VKOR inhibition for each this compound isomer concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The Vitamin K Cycle and Inhibition by this compound

The following diagram illustrates the vitamin K cycle and the point of inhibition by this compound isomers.

Caption: The Vitamin K cycle and the inhibitory action of this compound isomers on VKOR.

Experimental Workflow for VKOR Inhibition Assay

This diagram outlines the key steps in the experimental protocol for determining the inhibitory activity of this compound isomers on VKOR.

Caption: Experimental workflow for the in vitro VKOR inhibition assay.

Conclusion

This compound is a potent inhibitor of Vitamin K epoxide reductase, and this inhibitory action is the basis of its rodenticidal activity. While both the cis- and trans-isomers of this compound are known to be effective inhibitors of VKOR with reportedly similar efficiencies, a significant gap exists in the publicly accessible literature regarding their specific quantitative inhibitory constants (IC50, Ki). The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative studies to determine these values. Further research to precisely quantify the inhibitory potency of individual this compound isomers would be invaluable for the development of more refined and potentially safer anticoagulant rodenticides. Such data would also contribute to a deeper understanding of the structure-activity relationships of 4-hydroxycoumarin anticoagulants.

References

Stereochemistry and Biological Activity of Difenacoum Cis/Trans Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difenacoum, a second-generation anticoagulant rodenticide, is a 4-hydroxycoumarin derivative that functions by inhibiting the vitamin K epoxide reductase (VKOR) enzyme, a critical component of the vitamin K cycle. This inhibition leads to a disruption of the synthesis of vitamin K-dependent clotting factors, ultimately causing fatal hemorrhage in rodents. Commercial this compound is synthesized as a racemic mixture of four stereoisomers, which exist as two diastereomeric pairs: the cis and trans isomers. While both diastereomeric pairs exhibit similar efficacy in inhibiting VKOR, they possess distinct pharmacokinetic profiles, particularly concerning their persistence in biological tissues. This guide provides a comprehensive technical overview of the stereochemistry of this compound's cis and trans isomers, their differential biological activities, and the experimental methodologies used for their separation and characterization.

Introduction

This compound is a potent second-generation anticoagulant rodenticide widely used for the control of rodent populations.[1] Like other coumarin-based anticoagulants, its mechanism of action involves the inhibition of the vitamin K cycle, a metabolic pathway essential for the post-translational modification of several blood clotting factors. The target enzyme, vitamin K epoxide reductase (VKOR), is responsible for the regeneration of vitamin K hydroquinone, a necessary cofactor for the gamma-carboxylation of glutamate residues in prothrombin and other clotting factors. Inhibition of VKOR leads to the production of inactive clotting factors and subsequent coagulopathy.

This compound possesses two chiral centers, resulting in the existence of four stereoisomers. These are present in commercial formulations as a mixture of two diastereomeric pairs, designated as cis and trans isomers. Typically, commercial this compound consists of approximately 57% cis-isomers and 43% trans-isomers.[1][2] While the anticoagulant efficacy of these isomers is comparable, their pharmacokinetic properties, particularly their half-lives and tissue persistence, differ significantly. This has important implications for both the efficacy of the rodenticide and its potential for secondary poisoning of non-target wildlife. Understanding the distinct biological activities of the this compound isomers is crucial for the development of more environmentally friendly and target-specific rodenticides.

Stereochemistry of this compound

The chemical structure of this compound features two stereocenters, leading to the formation of four stereoisomers. These are grouped into two pairs of enantiomers, which are diastereomers to each other. The relative orientation of the substituents at these chiral centers gives rise to the cis and trans configurations.

Biological Activity and Pharmacokinetics

The biological activity of the this compound isomers is primarily defined by their anticoagulant efficacy and their pharmacokinetic profiles. While both the cis and trans isomers are potent inhibitors of VKOR, their persistence in the body varies significantly.

Vitamin K Epoxide Reductase (VKOR) Inhibition

The primary mechanism of action for all this compound isomers is the inhibition of VKOR. Studies have consistently shown that the efficiency of VKOR inhibition is similar between the cis and trans isomers.[1][2] This indicates that both diastereomeric pairs are equally potent in disrupting the vitamin K cycle and inducing an anticoagulant effect. At present, specific IC50 values for the individual cis and trans isomers of this compound against VKOR are not extensively reported in the literature; however, the qualitative assessment of their inhibitory activity points to a comparable potency.

Pharmacokinetic Properties

The most significant difference between the cis and trans isomers of this compound lies in their pharmacokinetic properties, particularly their tissue persistence and elimination half-life.

Table 1: Pharmacokinetic and Toxicological Data for this compound Isomers

| Parameter | Cis-Isomer | Trans-Isomer | Commercial Mixture (Not Specified) | Reference(s) |

| Tissue Half-Life | Longer Persistence | 5-fold shorter half-life than cis-isomer | Biphasic elimination from liver: rapid phase half-life of 3 days, slow phase half-life of 118 days | [1][2] |

| Tissue Residues | Higher and more persistent | Drastically reduced residues in liver and other tissues at the time of death | The parent compound was the major component in the liver 24 hours after dosing. | [1][2] |

| VKOR Inhibition | Similar to trans-isomer | Similar to cis-isomer | - | [1][2] |

| Acute Oral LD50 (Rat) | Not specified | Not specified | 1.8 mg/kg |

The trans-isomers of this compound are metabolized and eliminated more rapidly than the cis-isomers.[1][2] The tissue persistence of the trans-isomers is significantly shorter, with a half-life that is approximately five times shorter than that of the cis-isomers.[1][2] This differential persistence leads to a significant reduction in the residues of the trans-isomers in the liver and other tissues of rodents at the time of death.[1][2] This characteristic is of considerable ecotoxicological importance, as lower tissue residues in target rodents reduce the risk of secondary poisoning in predator species.

Experimental Protocols

The study of the stereochemistry and biological activity of difenacoums isomers relies on robust experimental methodologies for their separation and the assessment of their activity.

Separation of Cis/Trans Isomers

The separation of the cis and trans diastereomers of this compound is typically achieved using chromatographic techniques.

Protocol: HPLC Separation of this compound Diastereomers

-

Principle: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate the cis and trans isomers based on their differing polarities.

-

Stationary Phase: A C18 column is commonly employed for the separation.[1][2]

-

Mobile Phase: A gradient elution with a mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The exact composition and gradient profile would be optimized to achieve baseline separation of the two isomer peaks.

-

Detection: A UV detector is often used for the detection of the isomers, as the coumarin ring system of this compound absorbs UV light. Mass spectrometry (MS) can also be coupled with HPLC for more sensitive and specific detection and quantification.

-

Sample Preparation: this compound standards and samples extracted from biological matrices are dissolved in a suitable solvent (e.g., acetonitrile) and filtered prior to injection into the HPLC system.

Workflow for the separation of this compound cis/trans isomers.

Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

The inhibitory activity of the separated this compound isomers on VKOR can be assessed using in vitro or cell-based assays.

Protocol: In Vitro DTT-Driven VKOR Activity Assay

-

Principle: This assay measures the activity of VKOR in liver microsomes by monitoring the conversion of vitamin K epoxide to vitamin K. Dithiothreitol (DTT) is used as an artificial reducing agent.

-

Materials:

-

Liver microsomes (from a suitable animal model, e.g., rat)

-

Vitamin K1 epoxide (substrate)

-

Dithiothreitol (DTT)

-

Separated cis- and trans-difenacoum isomers

-

Reaction buffer

-

-

Procedure:

-

Liver microsomes are pre-incubated with varying concentrations of the individual this compound isomers (or a vehicle control).

-

The enzymatic reaction is initiated by the addition of vitamin K1 epoxide and DTT.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of vitamin K produced is quantified using HPLC with fluorescence or UV detection.

-

-

Data Analysis: The percentage of VKOR inhibition is calculated for each isomer concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

Signaling Pathway: The Vitamin K Cycle

This compound exerts its anticoagulant effect by inhibiting VKOR within the vitamin K cycle. This cycle is crucial for the activation of clotting factors II, VII, IX, and X.

The Vitamin K cycle and the inhibitory action of this compound.

Conclusion and Future Perspectives